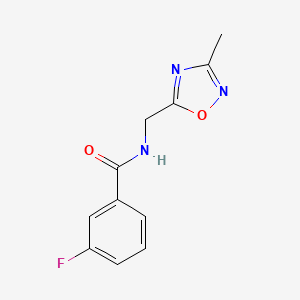

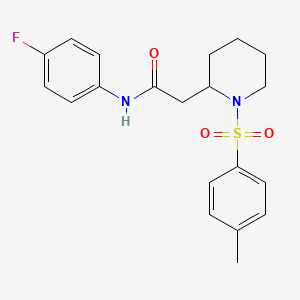

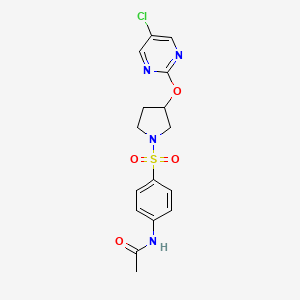

![molecular formula C22H25NO5 B2451495 8-[(diethylamino)methyl]-7-hydroxy-3-(4-methoxyphenoxy)-2-methyl-4H-chromen-4-one CAS No. 844833-21-2](/img/structure/B2451495.png)

8-[(diethylamino)methyl]-7-hydroxy-3-(4-methoxyphenoxy)-2-methyl-4H-chromen-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound, also known as 8-[(Diethylamino)methyl]-7-hydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one, has a molecular formula of C21H23NO4 . It has an average mass of 353.412 Da and a monoisotopic mass of 353.162720 Da .

Molecular Structure Analysis

The molecular structure of this compound is based on its molecular formula, C21H23NO4 . Unfortunately, no further details about its molecular structure were found in the search results.Physical And Chemical Properties Analysis

This compound has a molecular formula of C21H23NO4, an average mass of 353.412 Da, and a monoisotopic mass of 353.162720 Da . No additional physical or chemical properties were found in the search results.Applications De Recherche Scientifique

Synthesis and Antiplatelet Activity

Research on 8-[(diethylamino)methyl]-7-hydroxy-3-(4-methoxyphenoxy)-2-methyl-4H-chromen-4-one and related compounds has focused on their synthesis and biological activities. A study by Mazzei et al. (1990) involved the synthesis of 2-(diethylamino)-7-ethoxychromone and its analogs through the reaction of 3-ethoxyphenol with 3-(dialkylamino)-3-oxo-propanoic acid ethyl ester. This work aimed to enhance the biological activity of these compounds by modifying their structure, particularly the 4-CO group, leading to the creation of various derivatives, including the 4H-chromenes and 4-thiochromones. The study found that among the compounds tested, 2-(diethylamino)-7-ethoxychromone exhibited the highest in vitro inhibitory activity against human platelet aggregation induced by collagen, ADP, and arachidonic acid. This highlights the potential of such compounds in antiplatelet applications (Mazzei et al., 1990).

Fluorescent Probes and Photophysical Properties

Another area of research is the development of novel fluorescent probes and the study of their photophysical properties. For instance, Padalkar et al. (2015) synthesized three novel fluorescent triazole derivatives from 2-(5-amino-1H-benzimidazol-2-yl)-5-(N,N-diethylamino)phenol and amino-substituted naphthylsulphonic acids. These compounds showed promising absorption and emission characteristics, including blue and green fluorescence in solution, and were thermally stable up to 300°C. The study also conducted theoretical comparisons using DFT and TD-DFT computations to match experimental data, underscoring the potential of these compounds in fluorescence-based applications (Padalkar et al., 2015).

Detection of Bisulfite Anions in Living Cells

In the context of biological sensing, Chen et al. (2017) reported the development of a new type of ratiometric fluorescent probe, APCT, based on 8-(diethylamino)-2-methyl-4-oxo-4H-pyrano[2,3-b]chromen-10-ylium tetrafluoroborate. This probe can detect bisulfite anions in living cells with a detection limit of 6.1 × 10^−7 M, utilizing a Michael-type addition reaction. The probe's response time is approximately 5 minutes, with a noticeable blue shift in fluorescence upon interaction with bisulfite anions, demonstrating its utility in intracellular bisulfite detection (Chen et al., 2017).

Environment-Sensitive Fluorescence

Uchiyama et al. (2006) explored the unusual fluorescence properties of related compounds, particularly focusing on their environmental sensitivity. They discovered that certain fluorophores exhibit almost no fluorescence in aprotic solvents but show strong fluorescence in protic solvents. This characteristic makes them applicable in developing new fluorogenic sensors, demonstrating the versatility of these compounds in sensing applications (Uchiyama et al., 2006).

Safety and Hazards

Propriétés

IUPAC Name |

8-(diethylaminomethyl)-7-hydroxy-3-(4-methoxyphenoxy)-2-methylchromen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO5/c1-5-23(6-2)13-18-19(24)12-11-17-20(25)21(14(3)27-22(17)18)28-16-9-7-15(26-4)8-10-16/h7-12,24H,5-6,13H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYCKSGJSQLDSLA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC1=C(C=CC2=C1OC(=C(C2=O)OC3=CC=C(C=C3)OC)C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

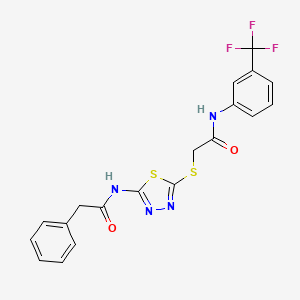

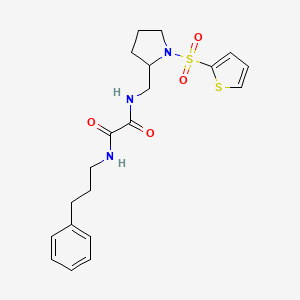

![2-(1-(tert-butyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N,N-diethylacetamide](/img/structure/B2451417.png)

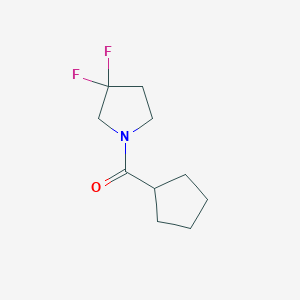

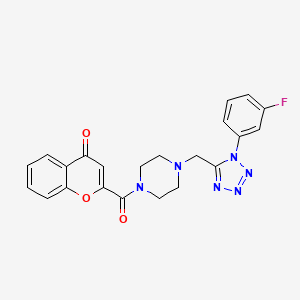

![4-{[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]methyl}benzoic acid](/img/structure/B2451426.png)

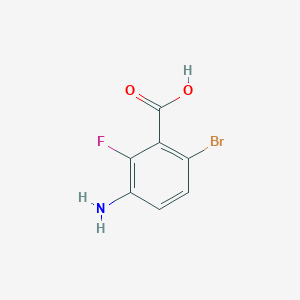

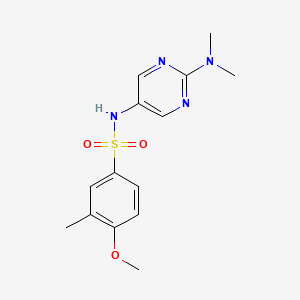

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide](/img/structure/B2451428.png)